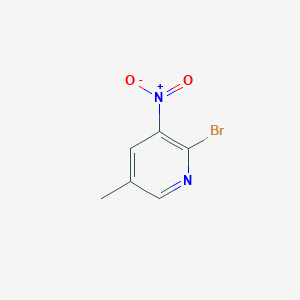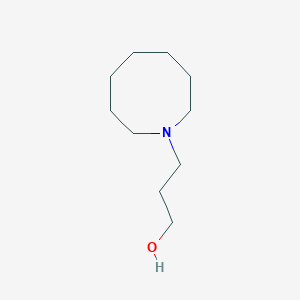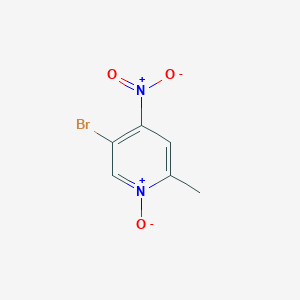
2-溴-5-甲基-3-硝基吡啶
描述
2-Bromo-5-methyl-3-nitropyridine is a compound that is structurally related to various nitropyridines, which have been extensively studied due to their interesting chemical and physical properties. These compounds are often intermediates in the synthesis of pharmaceuticals and pesticides and have been the subject of various spectroscopic and quantum chemical studies. They are known for their potential toxicity, as well as their utility in various chemical reactions and potential applications in materials science, particularly in the field of non-linear optics (NLO) .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-bromo-2-nitropyridine, can be achieved through the oxidation of corresponding amines. For instance, 5-bromo-2-nitropyridine has been prepared from its amine precursor using hydrogen peroxide oxidation on a large scale. This process required careful optimization to achieve high conversion rates and reproducibility, as well as thorough safety studies to ensure the stability of the oxidant mixture and the safety of the oxidation reaction . Additionally, reactions of bromomethyl-nitropyridines with aromatic amines have been explored, leading to the formation of various pyrazolo-pyridines depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) of the molecules. For example, quantum chemical calculations have been used to determine the optimized geometry and complete vibrational assignments for 2-amino-3-bromo-5-nitropyridine, which is structurally similar to 2-bromo-5-methyl-3-nitropyridine . The crystal structure of related compounds, such as 2-bromo-4-nitropyridine N-oxide, has also been determined, revealing details about the orientation of substituents and intermolecular interactions .
Chemical Reactions Analysis
Nitropyridines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution within the molecule. For instance, the reaction of bromomethyl-nitropyridines with aromatic amines can lead to the formation of arylaminomethyl-nitropyridines or pyrazolo-pyridines, depending on the reaction conditions . The biological activity of these compounds can be inferred from their electrophilicity index and other quantum chemical parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Spectroscopic studies provide valuable information about the vibrational characteristics of these compounds, which can be correlated with their molecular geometry. The electronic properties, such as HOMO-LUMO energies and the energy gap, are important for understanding the reactivity and stability of the molecules. Additionally, the NLO properties, such as hyperpolarizability, are of particular interest for materials science applications. For example, the high beta value and non-zero dipole moment of 2-amino-3-bromo-5-nitropyridine suggest that it could be a good candidate for NLO material . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied for different temperatures, providing insights into the stability and reactivity of these compounds .
科学研究应用
合成和大规模生产
2-溴-5-甲基-3-硝基吡啶用于化学合成,特别是在氧化过程中。Agosti等人(2017年)描述了从相应胺经过过氧化氢氧化制备5-溴-2-硝基吡啶的合成过程。这种合成对于大规模生产至关重要,并涉及建立安全和可重复的反应条件以获得一致的结果(Agosti et al., 2017)。
化学反应性和溶剂影响
Hertog和Jouwersma(1953年)研究了各种硝基吡啶衍生物,包括2-溴-3-乙氧基-6-硝基吡啶和5-溴-2-硝基吡啶,对不同溶剂中氨的反应性。他们的研究发现,溶剂极性显著影响取代过程,特别是对于相对于硝基团的邻位或对位的取代基(Hertog & Jouwersma, 1953)。
光谱分析和分子研究
Sundaraganesan等人(2005年)对5-溴-2-硝基吡啶的傅里叶变换拉曼和红外光谱进行了详细分析。他们的研究包括密度泛函方法计算,以了解化合物的分子振动和结构(Sundaraganesan et al., 2005)。
衍生物合成和反应机制
Peterson和Tolman(1977年)研究了使用5-溴-和3-溴-2-甲基吡啶合成5-芳基氨基-2-哌啶。他们的工作提供了对反应机制的洞察,并确认了各种衍生物的结构(Peterson & Tolman, 1977)。
安全和危害
属性
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
| Record name | 2-Bromo-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-3-nitropyridine | |
CAS RN |
23056-46-4 | |
| Record name | 2-Bromo-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)






![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
